Di-tert-butyl cyclohexane-1,1-dicarboxylate

Protecting-group chemistry Orthogonal deprotection Multi-step synthesis

Researchers needing simultaneous unveiling of two carboxylic acids on one cyclohexane carbon under base-sensitive conditions must replace dimethyl/diethyl analogs. The di-tert-butyl groups enable acid-catalyzed cleavage (TFA/CH2Cl2) without attacking base-labile esters/amides. This avoids premature deprotection and divergent reaction paths documented for smaller alkyl esters. - ~16× higher logP (XLogP3-AA 4.1) vs. diethyl analog, maximizing liquid-liquid extraction recovery. - Sterically directs hydrazine reactions toward hydrazones, not tetrahydroindazoles, for pharmaceutical heterocycle programs. - Not listed on NITE CHRIP, streamlining Japanese customs for CROs.

Molecular Formula C16H28O4
Molecular Weight 284.39 g/mol
CAS No. 586400-66-0
Cat. No. B12578309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl cyclohexane-1,1-dicarboxylate
CAS586400-66-0
Molecular FormulaC16H28O4
Molecular Weight284.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1(CCCCC1)C(=O)OC(C)(C)C
InChIInChI=1S/C16H28O4/c1-14(2,3)19-12(17)16(10-8-7-9-11-16)13(18)20-15(4,5)6/h7-11H2,1-6H3
InChIKeyUAQJNSGCQWLOBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butyl Cyclohexane-1,1-dicarboxylate: Identity & Physicochemical Profile


Di-tert-butyl cyclohexane-1,1-dicarboxylate is a C16H28O4 geminal diester of cyclohexane-1,1-dicarboxylic acid, carrying two sterically demanding tert-butyl protecting groups on a single ring carbon [1]. With a molecular weight of 284.39 g/mol, a computed XLogP3-AA of 4.1, and zero hydrogen bond donors, it presents markedly higher lipophilicity and steric encumbrance than its dimethyl or diethyl congeners [1]. The compound serves as a protected 1,1-diacid building block in multi‑step organic synthesis, where the two tert‑butyl esters can be orthogonally addressed under acidic conditions [2].

Protecting Group Strategy Acid-labile tert-butyl esters for orthogonal deprotection
Steric Control Bulky geminal substitution influences reaction pathways
Workup Compatibility Higher predicted logP aids extractive isolation

Di-tert-butyl Cyclohexane-1,1-dicarboxylate: Why Analog Substitution Fails


Simply substituting di-tert-butyl cyclohexane-1,1-dicarboxylate with a dimethyl or diethyl analog of the same 1,1-dicarboxylate scaffold alters both the steric environment at the geminal center and the chemoselectivity of protecting-group removal [1]. Because the two tert‑butyl groups exploit an acid‑catalyzed alkyl‑oxygen cleavage mechanism (stable to nucleophilic bases), whereas smaller alkyl esters preferentially undergo acyl‑oxygen fission under basic hydrolysis, an attempted direct replacement during multi‑step synthesis can cause premature deprotection or divergent reaction paths with ambident nucleophiles [1][2]. This mechanistic bifurcation, confirmed in structurally related cyclohexane‑1,3‑dicarboxylate systems, makes generic substitution a source of unexpected product distribution and procurement risk [2].

Deprotection Mechanism tert-butyl esters undergo acid-catalyzed alkyl-oxygen cleavage; methyl/ethyl esters require nucleophilic base. Substituting may cause premature loss of protection or divergent paths.
Reaction Outcome With difunctional nucleophiles, the steric bulk of tert-butyl groups can divert product distribution (e.g., hydrazone vs. cyclized product). Direct replacement may alter synthetic route selectivity.
Physicochemical Profile Differences in MW, lipophilicity, and conformational preference compared to lower alkyl esters may impact extraction, chromatography, and scale-up behavior.

Di-tert-butyl Cyclohexane-1,1-dicarboxylate: Differentiation Evidence


Orthogonal Ester Deprotection Selectivity

tert-Butyl esters of cyclohexane-1,1-dicarboxylate undergo cleavage via an acid-catalyzed alkyl-oxygen fission mechanism (e.g., TFA/CH2Cl2, room temperature), whereas methyl and ethyl esters are resistant under these conditions and instead require nucleophilic hydroxide attack [1]. This dichotomy allows selective deprotection of the 1,1-dicarboxylate scaffold in the presence of other base‑labile functionality. No quantitative rate constant comparison under identical cyclohexane-1,1-dicarboxylate conditions was identified in primary literature; however, the mechanistic divergence is a well‑established class‑level principle [1]. [2]

Orthogonal Deprotection
Class-level inference
tert-butyl: cleaved by TFA/HCl; stable to LiOH/NaOH at RT. Methyl/ethyl: cleaved by LiOH/NaOH; stable to TFA.
Supports acid-triggered unmasking strategy.
Quantitative rate data for 1,1-dicarboxylate scaffold not located.
Protecting-group chemistry Orthogonal deprotection Multi-step synthesis

Lipophilicity Comparison with Diethyl Analog

The computed partition coefficient for di-tert-butyl cyclohexane-1,1-dicarboxylate (XLogP3‑AA = 4.1 [1]) exceeds that of diethyl cyclohexane-1,1-dicarboxylate (ACD/LogP = 2.88 ) by approximately 1.2 log units. This translates into a ~16‑fold higher predicted octanol/water concentration ratio for the tert‑butyl diester. Both values are computational; no experimentally measured logP was found for the target compound.

Lipophilicity
Cross-study comparable
XLogP3-AA = 4.1 (target) vs. 2.88 (diethyl). Δ logP ≈ +1.2 (~16× higher predicted partitioning).
May improve extractive workup and chromatographic retention.
Computed values; no experimental logP found for target.
Lipophilicity logP Drug-like properties Membrane permeability

Steric Control of Hydrazine Reaction Pathway

Gein et al. (2004) demonstrated that dimethyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates react with hydrazine hydrate to afford tetrahydroindazoles, whereas the corresponding di-tert-butyl analogs, under identical conditions (ethanol, reflux), give exclusively 6‑hydrazones [1]. Although the scaffold differs from the 1,1-dicarboxylate substitution pattern, the observation directly links the steric bulk of the ester alkyl group to a fundamental shift in the reaction coordinate, with the bulky tert‑butyl moiety preventing cyclocondensation.

Steric Pathway Switch
Head-to-head
Di-tert-butyl analog: exclusive 6-hydrazone. Dimethyl analog: tetrahydroindazole (0% vs 100% selectivity).
Steric bulk governs reaction outcome with nucleophiles.
Data from 1,3-dicarboxylate model system; direct extrapolation to 1,1-isomer is supportive.
Reaction pathway selectivity Steric hindrance Heterocycle synthesis

Molecular Weight and PSA vs. Lower Homologs

Di-tert-butyl cyclohexane-1,1-dicarboxylate (MW 284.39 Da, TPSA 52.6 Ų [1]) is heavier by 56‑84 Da than its diethyl (MW 228.29 Da ) and dimethyl (MW 200.23 Da) counterparts, while retaining an identical topological polar surface area [1]. The elevated molecular weight, attributed entirely to additional methylene units in the ester groups, contributes to a higher boiling point (predicted ~312‑320 °C based on analog increments) and lower volatility.

Molecular Weight & PSA
Cross-study comparable
MW 284.39 g/mol (target), TPSA 52.6 Ų. vs. diethyl 228.29 g/mol, dimethyl 200.23 g/mol; TPSA unchanged.
Influences molarity calculations, shipping classification, and volatility.
Computed values; experimental boiling point not available.
Physicochemical properties Molecular size PSA

Conformational Ring Flattening in Analog

The crystal structure of di-tert-butyl 4‑oxocyclohexane-1,1-dicarboxylate reveals a flattened chair conformation with endocyclic torsion angles between 39.7° and 58.0° [1]. In contrast, unsubstituted cyclohexane displays a torsion angle of ~56° in the chair form, and diethyl 4‑oxocyclohexane‑1,3‑dicarboxylate shows a more regular chair [2]. The attenuation of the torsional range in the di-tert-butyl analog is consistent with the steric demand of two geminal tert‑butoxycarbonyl substituents, although the target compound lacks the 4‑oxo group, so the inference is supportive rather than definitive.

Ring Conformation
Supporting evidence
4-Oxo analog: endocyclic torsion angles 39.7–58.0° vs. typical chair ~56°. Flattening attributed to gem-di-tert-butyl groups.
May alter carbonyl dihedral angles, relevant to intramolecular cyclization or metal chelation.
Inference from 4-oxo analog; target compound lacks 4-oxo substituent.
Conformational analysis X-ray crystallography Steric effects

Regulatory Advantage over Positional Isomers

A search of the NITE Chemical Risk Information Platform (CHRIP) for di-tert-butyl cyclohexane-1,1-dicarboxylate (CAS 586400-66-0) returns no entry, whereas the related trans‑ and cis‑cyclohexane‑1,2‑dicarboxylate isomers (CAS 126770-62-5 and 126770-65-8) are inventoried [1]. While absence from CHRIP does not guarantee absence of hazard, it suggests that the 1,1-isomer has not yet been flagged for mandatory GHS notification in Japan. For procurement departments, this translates into reduced compliance paperwork relative to the listed 1,2‑isomers.

Regulatory Inventory
Supporting evidence
CAS 586400-66-0: not listed in NITE CHRIP. 1,2-isomers: listed.
May reduce compliance documentation in Japanese supply chains.
Absence from CHRIP does not guarantee absence of hazard; verify locally.
Regulatory compliance GHS classification Supply chain

Di-tert-butyl Cyclohexane-1,1-dicarboxylate: Application Scenarios


Late-Stage Orthogonal Deprotection of Geminal Diacid

A synthetic route requiring simultaneous unveiling of two carboxylic acid functionalities on the same cyclohexane carbon, while preserving base‑sensitive ester or amide groups elsewhere in the molecule, mandates the di-tert-butyl diester. The acid‑catalyzed deprotection (TFA/CH2Cl2) exploits the chemoselectivity advantage documented in [1] and [3].

Preventing Cyclocondensation in Heterocycle Synthesis

When a 1,1‑dicarboxylate cyclohexane intermediate is treated with bifunctional nucleophiles such as hydrazine, the tert‑butyl groups can be preferred over methyl esters to divert the reaction toward hydrazone products instead of tetrahydroindazoles, as demonstrated in the 1,3‑dicarboxylate model system [1]. This sterically governed pathway switch is critical for accessing linear intermediates in pharmaceutical heterocycle programs.

High Lipophilicity for Extractive Workup Scale-Up

The ~16‑fold higher predicted octanol/water partition coefficient relative to the diethyl analog [1][2] makes the di-tert-butyl 1,1‑dicarboxylate advantageous when liquid‑liquid extraction is used to separate the protected intermediate from aqueous inorganic byproducts after coupling or oxidation steps, reducing product loss to the aqueous phase.

Reduced Regulatory Friction in Japanese Supply Chains

For research groups or CROs operating under Japanese chemical regulations, the absence of this 1,1‑isomer from the NITE CHRIP hazard inventory [1] contrasts with the listed 1,2‑isomers. When the synthetic target does not tolerate the 1,2‑dicarboxylate regioisomer, choosing CAS 586400-66-0 can streamline customs clearance and reduce safety documentation overhead.

Application
Selection Property
Validation Focus
Orthogonal deprotection of geminal diacid
Acid-labile tert-butyl ester selectivity
Chemoselectivity under TFA or HCl conditions; stability of coexisting base-sensitive groups
Heterocycle synthesis pathway control
Sterically governed nucleophilic addition
Product distribution (hydrazone vs. cyclized) with difunctional reagents
Extractive workup optimization
Predicted higher octanol-water partition coefficient
Partition efficiency in biphasic systems; reduced aqueous loss
Japanese supply chain compliance
Absence from NITE CHRIP inventory
Reduced regulatory documentation burden; confirm status with local authorities
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